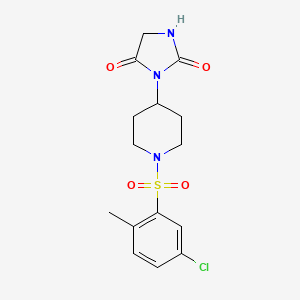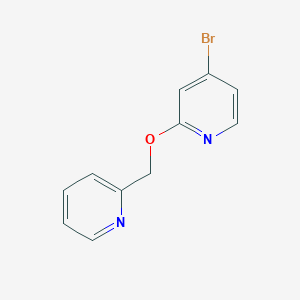
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H9BrN2O. It has a molecular weight of 265.11 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC1=CC (Br)=CC=N1 . The InChI key for this compound is YFTGMMXMLPTTAY-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, bromopyridines are known to be reactants in Negishi cross-coupling reactions with aryl halides catalyzed by palladium .Aplicaciones Científicas De Investigación
Ligand Design and Complex Formation
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and similar compounds are crucial in the design of ligands for metal binding. For instance, the synthesis of a back-to-back ligand with dipyrazolylpyridine and dipicolylamine metal-binding domains exemplifies the compound's role in creating complex ligands that selectively bind to metal centers, such as palladium or platinum. This selective binding is vital for developing metal-centered compounds with potential applications in catalysis and materials science (Tovee et al., 2010).
Synthesis of Novel Derivatives
The compound serves as a precursor in synthesizing novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating its versatility in creating a wide range of chemical entities. These derivatives have been studied for various applications, including as dopants for liquid crystals and in biomedical research for their antimicrobial properties. The efficient synthesis of these derivatives highlights the compound's utility in organic synthesis and material science (Ahmad et al., 2017).
Coordination Chemistry
This compound-related compounds are instrumental in coordination chemistry, where they act as ligands to form various metal complexes. Such complexes are studied for their structural characteristics and potential applications in catalysis, luminescence, and as sensors. The versatility of these compounds in forming coordination complexes with different metals underlines their importance in inorganic and organometallic chemistry research (Achmatowicz et al., 2003).
Catalysis and Organic Synthesis
The role of this compound derivatives in catalysis and organic synthesis is evident from their use in creating catalytically active complexes and facilitating various chemical reactions. These applications underscore the compound's utility in enhancing reaction efficiencies, selectivities, and developing new synthetic pathways, which is crucial for advancing organic chemistry and material science (Verma et al., 2016).
Nanostructure Synthesis
The compound's derivatives have been utilized in the synthesis of nanostructures, demonstrating its utility in nanotechnology and material science. The ability to influence the assembly and structure of nanomaterials opens up new avenues for the development of advanced materials with tailored properties for electronics, catalysis, and sensor applications (Hajiashrafi et al., 2015).
Propiedades
IUPAC Name |
4-bromo-2-(pyridin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSOBMFBGYXWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)
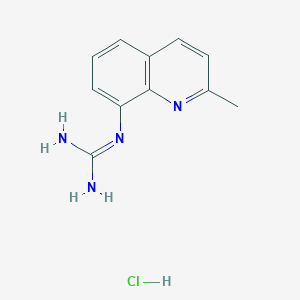
![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)

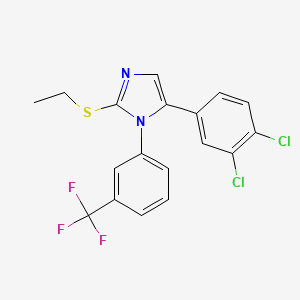

![5-(3-methoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2872009.png)
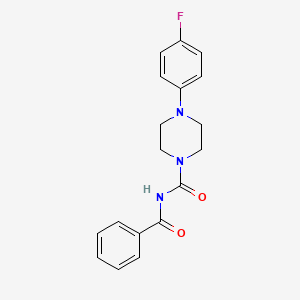
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine](/img/structure/B2872013.png)
![(4Z)-2-Tert-butyl-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872015.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)
